Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester
Description
Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester (CAS 10312-58-0) is a sulfur-containing ester with the molecular formula C₁₄H₂₄O₆S₃ and a molecular weight of 384.520 g/mol. Key features include:
- LogP: 2.42, indicating moderate hydrophobicity .
- Structure: Contains two 3-mercaptopropanoate groups and a central 2-methyl-1,3-propanediyl backbone with an additional 3-mercapto-1-oxopropoxy substituent.
- Applications: Used in pharmacokinetic studies and impurity isolation via reverse-phase HPLC (Newcrom R1 column) with mobile phases containing acetonitrile, water, and phosphoric acid .
Properties
IUPAC Name |
[2-methyl-3-(3-sulfanylpropanoyloxy)-2-(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6S3/c1-14(8-18-11(15)2-5-21,9-19-12(16)3-6-22)10-20-13(17)4-7-23/h21-23H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLQLBLYOHQHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065033 | |
| Record name | Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10312-58-0 | |
| Record name | 1,1′-[2-[(3-Mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl] bis(3-mercaptopropanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10312-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-mercapto-, 1,1'-(2-((3-mercapto-1-oxopropoxy)methyl)-2-methyl-1,3-propanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-mercapto-, 1,1'-[2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methylpropane-1,3-diyl bis[3-mercaptopropionate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.616 | |
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Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-mercaptopropionic acid, act as competitive inhibitors of enzymes like glutamate decarboxylase.
Mode of Action
Based on its structural similarity to 3-mercaptopropionic acid, it might interact with its targets (like enzymes) and inhibit their function.
Action Environment
The compound is widely used in UV coatings, inks, resins, adhesives, and other polymer reactions as a modifier, crosslinker, and photoinitiator. The environment in which the compound acts can influence its action, efficacy, and stability. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s performance.
Biological Activity
Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester (CAS Number: 33007-83-9) is a complex organic compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molar mass of 398.56 g/mol. It appears as a clear, colorless liquid with a density of 1.21 g/mL at 25°C and is soluble in water at approximately 320 mg/L at 20°C .
| Property | Value |
|---|---|
| Molecular Formula | C15H26O6S3 |
| Molar Mass | 398.56 g/mol |
| Density | 1.21 g/mL |
| Water Solubility | 320 mg/L at 20°C |
| Appearance | Clear liquid |
Research indicates that compounds similar to propanoic acid derivatives can exhibit various biological activities, including:
- Antioxidant Properties : The mercapto group (-SH) in the structure is known for its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Enzyme Inhibition : Some studies suggest that similar compounds may act as inhibitors for enzymes like angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure and fluid balance .
Case Studies and Research Findings
- Captopril Analogs : A study highlighted the synthesis of a compound structurally related to propanoic acid, which demonstrated significant ACE inhibition, suggesting potential therapeutic applications in hypertension management .
- Toxicological Assessments : Evaluations conducted under the Toxic Substances Control Act (TSCA) indicated that certain mercapto compounds may require further investigation due to their potential toxicity profiles . This includes chronic effects studies and reproductive toxicity assessments.
- Pharmacokinetics : The compound can be analyzed using high-performance liquid chromatography (HPLC), which is essential for understanding its pharmacokinetic properties and interactions within biological systems .
Applications
The biological activity of propanoic acid derivatives extends to various fields:
Scientific Research Applications
Analytical Applications
Separation Techniques
One notable application of propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The compound can be effectively separated using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile and water, with phosphoric acid used to enhance separation efficiency. For mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid to maintain compatibility .
Environmental Applications
Heavy Metal Removal
Another significant application is in environmental remediation. The compound has been utilized to functionalize high internal phase emulsions for the removal of heavy metals from contaminated water sources. This application leverages the thiol groups within the compound that can bind heavy metals, facilitating their extraction from aqueous solutions .
Biological Applications
Pharmacokinetics and Drug Delivery
The compound's structure allows for potential use in pharmacokinetics studies. Its ability to form complexes with various biological molecules makes it a candidate for drug delivery systems. The mercapto groups can enhance the solubility and bioavailability of active pharmaceutical ingredients by forming stable conjugates .
Case Study 1: HPLC Method Development
In a study focused on the development of an HPLC method for analyzing propanoic acid derivatives, researchers demonstrated the effectiveness of using a Newcrom R1 HPLC column. The method was scalable and suitable for both qualitative and quantitative analysis. It was noted that the use of smaller particle size columns improved resolution and reduced analysis time significantly .
Case Study 2: Environmental Remediation
A project involving the treatment of industrial wastewater highlighted the use of propanoic acid derivatives in removing lead and cadmium ions from water. The study found that emulsions stabilized with this compound exhibited high efficacy in binding heavy metals, achieving removal efficiencies exceeding 90% under optimal conditions .
Comparison with Similar Compounds
Structural Analogs in Food and Environmental Matrices
Key Differences :
Mercapto-Containing Derivatives in Polymers and Pharmaceuticals
Key Differences :
- Branching and Reactivity : The target compound’s asymmetrical structure (vs. symmetrical analogs) may reduce crosslinking efficiency but improve solubility in polar solvents .
- Regulatory Status : The target compound is reported as a process impurity in pharmaceuticals, whereas analogs like pentaerythritol derivatives are intentionally synthesized for industrial use .
Leachables and Impurities in Medical Devices
Key Insight : Unlike sulfur-containing analogs, this compound’s presence in medical devices underscores its persistence as a contaminant rather than a functional ingredient .
Analytical Performance Comparison
| Property | Target Compound | 2-Methyl Analog (CAS 74381-40-1) | Pentaerythritol Derivative (CAS 7575-23-7) |
|---|---|---|---|
| Detection Method | HPLC (Newcrom R1) | GC-MS | HPLC/GC-MS |
| Volatility | Low | High | Low |
| LogP | 2.42 | ~1.27 | ~3.5 (estimated) |
| Applications | Pharmacokinetics, impurity isolation | Food aroma, leachable | Polymer crosslinking |
Structural and Functional Contrasts
- Reactivity: Mercapto groups in the target compound enable thiol-disulfide exchange, unlike non-sulfur analogs .
- Thermal Stability : Sulfur esters may decompose at lower temperatures than hydrocarbon analogs, limiting high-temperature applications .
Preparation Methods
Industrial Production from Sodium Acrylate
The precursor 3-MPA is synthesized via a two-step process:
-
Sulfidation : Sodium acrylate reacts with sodium hydrosulfide (NaHS) or sodium sulfide (Na₂S) to form sodium monothiopropionate:
Optimal conditions include 80–100°C and atmospheric pressure, yielding >90% intermediate.
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Acidification : The sodium salt is treated with sulfuric acid to liberate 3-MPA:
Crystallization and solvent extraction yield 85.4% pure 3-MPA, with sodium sulfate recycled.
Esterification Reaction Mechanism
The esterification of TMP with 3-MPA proceeds via acid-catalyzed nucleophilic acyl substitution:
Key Steps :
-
Protonation of 3-MPA’s carboxyl group by p-toluenesulfonic acid (p-TsOH).
-
Nucleophilic attack by TMP’s hydroxyl oxygen on the activated carbonyl.
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Water elimination , driven by azeotropic distillation with cyclohexane.
Optimized Preparation Method
Reaction Setup and Conditions
A 1 L three-necked flask equipped with a Dean-Stark trap is charged with:
| Component | Quantity | Role |
|---|---|---|
| Cyclohexane | 500 mL | Solvent (azeotrope) |
| Trimethylolpropane (TMP) | 67.1 g | Core triol |
| 3-Mercaptopropionic Acid | 175 g | Esterifying agent |
| p-Toluenesulfonic Acid | 10 g | Catalyst |
Process Parameters :
-
Temperature : 75–85°C (oil bath), maintaining cyclohexane reflux at 78–79°C.
-
Reaction Time : 2 hours under nitrogen/argon to prevent thiol oxidation.
-
Workup :
Process Parameters and Yield Optimization
Impact of Temperature
Elevating temperature beyond 85°C induces product discoloration due to thiol oxidation, while temperatures <75°C prolong reaction time. The optimal 80°C balances kinetics and product quality.
Catalyst Loading
p-TsOH at 4–6 wt% (relative to TMP) maximizes esterification efficiency. Excess catalyst complicates purification and increases side reactions.
Solvent Selection
Cyclohexane’s low polarity and boiling point (80.7°C) enable efficient water removal. Alternatives like toluene reduce yield by 12–15% due to poorer azeotrope formation.
Post-Synthesis Processing
Purification
-
Extraction : Dichloromethane isolates the ester from aqueous phases, leveraging its high solubility (≈15 g/L vs. ≈2 g/L in water).
-
Drying : Anhydrous MgSO₄ reduces moisture to <0.1%, critical for storage stability.
-
Distillation : Vacuum distillation (0.1–0.5 mmHg) at 110–120°C removes residual solvents, yielding >98% pure product.
Yield and Purity Analysis
Side products (<2%) include mono- and di-esters from incomplete reactions, removable via fractional distillation.
Industrial Scalability
The method’s scalability is demonstrated by:
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence product purity?
Answer:
The compound is synthesized via multi-step esterification, leveraging thiol-protection strategies to prevent oxidation. Key steps include:
- Thiol Protection : Use of trityl or acetyl protecting groups to stabilize mercapto (-SH) functionalities during ester bond formation .
- Stepwise Esterification : Reaction of 3-mercaptopropanoic acid with 2-methyl-1,3-propanediol under acidic catalysis (e.g., H₂SO₄) at 60–80°C, followed by deprotection using mild bases (e.g., NH₄OH) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.
Critical Factors : Excess reagents, inert atmosphere (N₂/Ar), and controlled pH minimize disulfide byproducts. Reaction temperature >80°C risks thiol oxidation, reducing yield .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies ester linkages and thiol environments. D₂O exchange confirms -SH protons (~1.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₂₀O₈S₂, [M+H]⁺ = 369.08) and detects fragmentation patterns from labile ester bonds .
- FT-IR : Peaks at 2550 cm⁻¹ (S-H stretch) and 1720 cm⁻¹ (ester C=O) confirm functional groups .
Basic: What safety precautions are essential for handling this compound?
Answer:
- Storage : Airtight containers under inert gas (N₂) at 4°C to prevent thiol oxidation .
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
Advanced: How do the reactivity and stability of the thiol groups impact experimental design in crosslinking applications?
Answer:
The dual thiol groups enable thiol-ene "click" reactions and disulfide formation, critical for polymer networks. Key considerations:
- Oxidative Stability : Thiols oxidize to disulfides in air; reactions must be conducted under N₂ .
- pH Sensitivity : Thiol pKa ~8–10; basic conditions (pH >9) enhance nucleophilicity for Michael additions .
- Crosslinker Efficiency : Stoichiometric thiol:ene ratios (1:1) minimize unreacted residues in hydrogels. Monitor via Raman spectroscopy (S-S stretch ~500 cm⁻¹) .
Advanced: How should researchers resolve contradictions in reported stability data across studies?
Answer:
Contradictions often arise from:
- Reagent Purity : Trace metals (e.g., Fe³⁺) accelerate oxidation; use ultra-pure solvents .
- Environmental Variability : Humidity or O₂ levels during synthesis alter degradation rates. Standardize protocols with O₂ scavengers (e.g., BHT) .
- Analytical Methods : Compare HPLC (quantitative) vs. TLC (qualitative) for byproduct detection. Replicate studies under identical conditions .
Advanced: What role does this compound play in stimuli-responsive polymer design?
Answer:
Its thiols enable redox-responsive materials:
- Disulfide Crosslinking : Reversible S-S bonds create self-healing hydrogels. Use glutathione (GSH) to trigger degradation .
- Drug Delivery : Thiolated polymers improve mucoadhesion. Evaluate release kinetics via Franz diffusion cells .
Advanced: What challenges arise in quantifying free thiol content, and how are they mitigated?
Answer:
- Ellman’s Assay Interference : Ester hydrolysis releases thiols, inflating readings. Use cold (4°C) buffers and rapid measurement .
- Iodometric Titration : Accurately quantifies -SH but requires anaerobic conditions. Validate via blank controls .
Advanced: What degradation pathways are observed under environmental or physiological conditions?
Answer:
- Hydrolysis : Ester bonds cleave in aqueous media (t₁/₂ ~24h at pH 7.4), forming 3-mercaptopropanoic acid and diol byproducts .
- Oxidation : Air exposure generates disulfides (confirmed via LC-MS). Stabilize with antioxidants (e.g., ascorbic acid) .
Advanced: How is the environmental persistence of this compound assessed, and what regulatory implications exist?
Answer:
- PBT Assessment : Evaluate bioaccumulation (logP <3.5) and aquatic toxicity (Daphnia magna EC₅₀) per OECD 201/202 .
- Degradation Studies : UV/ozone exposure tests simulate atmospheric breakdown. EPA guidelines (40 CFR 796) mandate reporting of hydrolysis rates .
Advanced: What mechanistic insights exist regarding its interaction with biological targets?
Answer:
- Thiol-Mediated Uptake : Cellular entry via thiol-disulfide exchange with surface proteins (e.g., albumin). Confirm via flow cytometry with fluorescent probes .
- Enzyme Inhibition : Competes with cysteine proteases (e.g., caspase-3) for active-site thiols. Assay via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
